

# Application Notes for K03861: An In Vitro Kinase Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**K03861** (also known as AUZ454) is a potent and specific Type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a key serine/threonine kinase that, in complex with its cyclin partners (Cyclin E and Cyclin A), plays a crucial role in regulating the G1/S phase transition and progression through the S phase of the cell cycle. Dysregulation of CDK2 activity is a hallmark of many human cancers, making it a prime target for therapeutic intervention. **K03861** inhibits CDK2 activity by competing with the binding of activating cyclins.[1][2] These application notes provide a detailed protocol for determining the potency of **K03861** against CDK2/Cyclin A in an in vitro setting using a luminescence-based kinase assay.

## **Quantitative Data**

The inhibitory activity of **K03861** is most commonly characterized by its binding affinity (Kd) to the target kinase. The following table summarizes the reported Kd values for **K03861** against wild-type and mutant forms of CDK2. Lower Kd values indicate a higher binding affinity.



| Compound | Target             | Kd (nM) | Assay Type         |
|----------|--------------------|---------|--------------------|
| K03861   | CDK2 (Wild-Type)   | 50      | Cell-free assay[1] |
| K03861   | CDK2 (C118L)       | 18.6    | Cell-free assay[1] |
| K03861   | CDK2 (A144C)       | 15.4    | Cell-free assay[1] |
| K03861   | CDK2 (C118L/A144C) | 9.7     | Cell-free assay[1] |

Note: The Kd (dissociation constant) represents the concentration of the inhibitor required to occupy 50% of the target kinase binding sites at equilibrium. While related to the IC50 value (the concentration for 50% inhibition of kinase activity), it is a direct measure of binding affinity.

# CDK2 Signaling Pathway and Inhibition by K03861

The diagram below illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle and the mechanism of inhibition by **K03861**.





Click to download full resolution via product page

CDK2 signaling at the G1/S transition and **K03861** inhibition.



## **Experimental Protocols**

This section provides a detailed methodology for an in vitro kinase assay to determine the inhibitory activity of **K03861** against CDK2, based on the widely used ADP-Glo™ Kinase Assay platform. This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

**Materials and Reagents** 

| Reagent                              | Suggested Supplier                 |  |
|--------------------------------------|------------------------------------|--|
| Recombinant Human CDK2/Cyclin A2     | Promega / BPS Bioscience           |  |
| K03861                               | Selleck Chemicals / MedChemExpress |  |
| Histone H1 (Substrate)               | Merck / NEB                        |  |
| ATP (Adenosine 5'-triphosphate)      | Sigma-Aldrich                      |  |
| ADP-Glo™ Kinase Assay Kit            | Promega                            |  |
| Kinase Buffer (see recipe below)     | -                                  |  |
| DMSO (Dimethyl sulfoxide), Anhydrous | Sigma-Aldrich                      |  |
| 384-well white, flat-bottom plates   | Corning / Greiner                  |  |
| Plate-reading Luminometer            | -                                  |  |

#### Kinase Buffer Recipe (1X):

- 40 mM Tris-HCl, pH 7.5
- 20 mM MgCl<sub>2</sub>
- 0.1 mg/mL BSA (Bovine Serum Albumin)
- 50 μM DTT (Dithiothreitol)

## **Experimental Workflow Diagram**

The diagram below outlines the key steps of the in vitro kinase assay.





Click to download full resolution via product page

Workflow for the **K03861** in vitro kinase assay.



## **Step-by-Step Protocol**

- 1. Reagent Preparation:
- Prepare a 10 mM stock solution of K03861 in 100% DMSO.
- Create a serial dilution series of **K03861** (e.g., 11-point, 1:3 dilution) in Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
- Prepare working solutions of recombinant CDK2/Cyclin A, Histone H1 substrate, and ATP in Kinase Buffer. The final ATP concentration should be at or near its Km for CDK2 (typically 10-100 μM).
- 2. Assay Plate Setup (384-well format):
- Add 2.5 μL of the K03861 serial dilutions or a vehicle control (Kinase Buffer with the same final DMSO concentration) to the appropriate wells of a 384-well plate.
- Add 2.5 μL of the diluted CDK2/Cyclin A enzyme solution to each well.
- Mix the plate gently and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- 3. Kinase Reaction Initiation:
- Add 5  $\mu$ L of the ATP/Histone H1 substrate mixture to each well to start the kinase reaction. The final reaction volume is 10  $\mu$ L.
- Mix the plate gently and incubate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is within the linear range.
- 4. Signal Detection:
- Equilibrate the plate to room temperature.
- Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.



- Incubate the plate for 40 minutes at room temperature.
- Add 20 μL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
- Incubate the plate for 30 minutes at room temperature.
- Measure the luminescence using a plate-reading luminometer.
- 5. Data Analysis:
- The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
- Calculate the percent inhibition for each concentration of K03861 relative to the vehicle (DMSO) control wells (0% inhibition) and "no enzyme" control wells (100% inhibition).
- Plot the percent inhibition against the logarithm of the **K03861** concentration.
- Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC<sub>50</sub> value.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes for K03861: An In Vitro Kinase Assay Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684544#k03861-in-vitro-kinase-assay-protocol]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com